6-(2-Naphthyl)-2-oxo-4-(3-pyridyl)-1,2-dihydro-3-pyridinecarbonitrile
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Overview
Description
6-(2-Naphthyl)-2-oxo-4-(3-pyridyl)-1,2-dihydro-3-pyridinecarbonitrile is a complex organic compound with a unique structure that includes naphthyl, pyridyl, and pyridinecarbonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Naphthyl)-2-oxo-4-(3-pyridyl)-1,2-dihydro-3-pyridinecarbonitrile typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between two aromatic rings . This reaction requires a palladium catalyst and a boron reagent, such as boronic acid or boronate ester, under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using high-efficiency catalysts, automated reaction systems, and continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
6-(2-Naphthyl)-2-oxo-4-(3-pyridyl)-1,2-dihydro-3-pyridinecarbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other strong reducing agents.
Substitution: Halogens, nucleophiles, and other reactive species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
6-(2-Naphthyl)-2-oxo-4-(3-pyridyl)-1,2-dihydro-3-pyridinecarbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(2-Naphthyl)-2-oxo-4-(3-pyridyl)-1,2-dihydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and biological effects . The exact mechanism depends on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-(2-Naphthyl)-2-oxo-4-(3-pyridyl)-1,2-dihydro-3-pyridinecarbonitrile: Unique due to its combination of naphthyl, pyridyl, and pyridinecarbonitrile groups.
Other naphthyl-pyridyl compounds: Similar in structure but may lack the specific functional groups that confer unique properties to This compound.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .
Properties
Molecular Formula |
C21H13N3O |
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Molecular Weight |
323.3 g/mol |
IUPAC Name |
6-naphthalen-2-yl-2-oxo-4-pyridin-3-yl-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C21H13N3O/c22-12-19-18(17-6-3-9-23-13-17)11-20(24-21(19)25)16-8-7-14-4-1-2-5-15(14)10-16/h1-11,13H,(H,24,25) |
InChI Key |
UUWUOTLMBPSTAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC(=C(C(=O)N3)C#N)C4=CN=CC=C4 |
Origin of Product |
United States |
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